molecular formula C10H18N2O4S2 B14568950 2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- CAS No. 61760-32-5

2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis-

Cat. No.: B14568950
CAS No.: 61760-32-5
M. Wt: 294.4 g/mol
InChI Key: ZSZNZLGCHWUXFA-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- is a complex organic compound with a unique structure. This compound belongs to the class of piperazinediones, which are cyclic dipeptides. The presence of methoxymethylthio and dimethyl groups in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- typically involves the formation of amide bonds and subsequent cyclization. One common method is the Ugi reaction, which uses an isonitrile, amino acid, aldehyde, and amine to produce a dipeptide that can cyclize to form the piperazinedione ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce cyclic dipeptides by coupling amino acids and inducing cyclization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and protein folding.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it valuable for specialized applications in research and industry.

Properties

CAS No.

61760-32-5

Molecular Formula

C10H18N2O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

(3R,6R)-3,6-bis(methoxymethylsulfanyl)-1,4-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C10H18N2O4S2/c1-11-7(13)10(18-6-16-4)12(2)8(14)9(11)17-5-15-3/h9-10H,5-6H2,1-4H3/t9-,10-/m1/s1

InChI Key

ZSZNZLGCHWUXFA-NXEZZACHSA-N

Isomeric SMILES

CN1[C@@H](C(=O)N([C@@H](C1=O)SCOC)C)SCOC

Canonical SMILES

CN1C(C(=O)N(C(C1=O)SCOC)C)SCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.